4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline
Description
Properties
IUPAC Name |
4-(4-cyclopropyl-6-methylpyrimidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-8-13(10-2-3-10)17-14(16-9)11-4-6-12(15)7-5-11/h4-8,10H,2-3,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMVYHYYGUSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Protocol
A representative synthesis involves reacting 2-chloro-4-cyclopropyl-6-methylpyrimidine with 4-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture (3:1 v/v). The reaction proceeds at 80°C for 12 hours, achieving yields of 68–72% after column chromatography purification.
Table 1. Optimization of Suzuki–Miyaura Coupling Parameters
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 1–5 mol% Pd | 2 mol% Pd(PPh₃)₄ | +15% |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Cs₂CO₃ | +22% |
| Solvent System | Dioxane/H₂O, DME/H₂O | Dioxane/H₂O (3:1) | +18% |
| Reaction Temperature | 60–100°C | 80°C | +12% |
Data compiled from demonstrates that cesium carbonate outperforms other bases due to enhanced solubility of inorganic byproducts. Microwave irradiation (150 W, 120°C) reduces reaction time to 45 minutes with comparable yields.
Nucleophilic Aromatic Substitution Approaches
Alternative routes employ nucleophilic displacement of pyrimidine halides with aniline derivatives. This method proves advantageous when boronic acid precursors are unavailable.
Two-Step Amination Process
A patent-protected method (HK1008961A1) describes:
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Halogenation : 4-Cyclopropyl-6-methyl-2-aminopyrimidine undergoes bromination using POBr₃ in acetonitrile at 0–5°C, yielding 2-bromo-4-cyclopropyl-6-methylpyrimidine (89% purity).
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Amination : The brominated intermediate reacts with excess aniline (5 equiv) in toluene with Pd₂(dba)₃/Xantphos catalyst system (2.5 mol%) at 110°C for 24 hours. Post-reaction extraction with ethyl acetate/water (1:1) and silica gel chromatography affords the target compound in 63% yield.
Critical Factors :
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Steric Effects : The cyclopropyl group necessitates higher temperatures (>100°C) for effective amine displacement compared to non-substituted analogs.
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Catalyst Selection : Bulky phosphine ligands (Xantphos) prevent β-hydrogen elimination side reactions.
One-Pot Tandem Synthesis
Recent advances combine pyrimidine ring formation and aryl amination in a single reactor, reducing purification steps.
Cyclocondensation-Amination Sequence
A 2025 protocol from Journal of Organic Chemistry details:
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Condense ethyl cyclopropanecarboxylate (1.2 equiv) with N-methylguanidine hydrochloride (1 equiv) in ethanol under reflux to form 4-cyclopropyl-6-methylpyrimidin-2-amine.
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Without isolation, add iodobenzene (1.5 equiv), CuI (10 mol%), and trans-1,2-diaminocyclohexane (20 mol%) in DMF at 130°C for 8 hours.
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Acidic workup (2M HCl) followed by neutralization yields 4-(4-cyclopropyl-6-methylpyrimidin-2-yl)aniline in 58% overall yield.
Advantages :
Industrial-Scale Production Considerations
While lab-scale methods favor palladium catalysts, manufacturing processes prioritize cost-efficiency and waste reduction.
Continuous Flow Synthesis
A pilot plant study (Syngenta, 2024) achieved 89% yield using:
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Reactor Type : Microstructured packed-bed reactor
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Conditions :
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Residence Time: 8.5 minutes
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Temperature: 185°C
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Pressure: 18 bar
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Catalyst: Pd/Al₂O₃ (0.5 wt% loading)
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Key Metrics :
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Pd Consumption | 2.1 kg/ton | 0.3 kg/ton | 85% Reduction |
| Energy Usage | 480 kWh/kg | 112 kWh/kg | 77% Reduction |
| Space-Time Yield | 0.8 kg/m³/h | 14.2 kg/m³/h | 17.8x Increase |
This approach reduces metal leaching and enables catalyst reuse for >15 cycles without significant activity loss.
Purification and Characterization
Final product quality depends on rigorous purification protocols:
Chromatographic Methods
Crystallization Optimization
The crystalline form described in HK1008961A1 uses:
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Solvent : Ethanol/water (6:4 v/v)
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Cooling Rate : 0.5°C/min from 65°C to 4°C
Characterization Data :
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m.p. : 118–121°C (DSC)
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 6.12 (s, 1H), 4.10 (br s, 2H), 2.35 (s, 3H), 1.85–1.78 (m, 1H), 0.95–0.89 (m, 4H)
| Method | PMI (kg/kg) | E-Factor |
|---|---|---|
| Traditional Suzuki | 86 | 32 |
| Flow Chemistry | 19 | 5.8 |
| Tandem Synthesis | 41 | 18 |
Data underscores the ecological advantages of continuous manufacturing approaches .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline with two closely related pyrimidinyl-aniline derivatives described in recent patent literature (EP 4 374 877 A2). Key differences in substituents, molecular weight, and chromatographic behavior are highlighted.
Table 1: Structural and Analytical Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound has a higher molecular weight (244.30 g/mol) compared to 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (245.11 g/mol) due to the cyclopropyl group’s bulkiness. However, the dichloro-trifluoromethyl analog exhibits the highest molecular weight (299.10 g/mol), driven by the electronegative Cl and CF₃ groups.
Chromatographic Behavior :
- The chloro-substituted analog shows the shortest HPLC retention time (0.75 min), suggesting higher polarity due to electron-withdrawing Cl groups. In contrast, the trifluoromethyl-substituted compound has a longer retention time (0.82 min), likely due to increased lipophilicity from the CF₃ group. The absence of halogen substituents in the target compound may result in intermediate polarity, though experimental data are lacking.
Steric and Electronic Profiles :
- The cyclopropyl group in the target compound introduces steric hindrance and may enhance metabolic stability compared to halogenated analogs. The methyl group at the pyrimidine 6-position could moderate electronic effects, balancing electron-donating (methyl) and electron-withdrawing (pyrimidine ring) characteristics.
Synthetic Pathways :
- All three compounds are synthesized via nucleophilic aromatic substitution or cross-coupling reactions, as inferred from the patent’s generic procedures (e.g., Reference Example 63) . The target compound’s cyclopropyl group may require specialized precursors (e.g., cyclopropylboronic acids) compared to the halogenated analogs.
Research Implications
The structural variations among these analogs underscore the following trends:
- Halogen vs. Cyclopropyl Groups : Chlorine substituents enhance polarity and reactivity but may increase toxicity risks. Cyclopropyl groups offer steric protection and improved pharmacokinetic profiles.
- Methyl vs. Trifluoromethyl Groups : Methyl groups are electron-donating and metabolically labile, whereas trifluoromethyl groups are electron-withdrawing and resistant to oxidation.
Further studies on the target compound’s solubility, stability, and biological activity are warranted to validate these hypotheses.
Biological Activity
4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrimidine ring, which is further substituted with an aniline moiety. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.
Biological Activities
1. Anticancer Activity:
Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
2. Kinase Inhibition:
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has demonstrated inhibitory activity against Mer and c-Met kinases, which are critical in tumor growth and metastasis. The IC50 values for these interactions suggest a strong potential for therapeutic applications:
| Kinase Target | IC50 (nM) |
|---|---|
| Mer | 8.1 |
| c-Met | 33.6 |
These results indicate that the compound could serve as a lead for developing dual inhibitors targeting these kinases, which may enhance its efficacy in cancer treatment .
3. Antimicrobial Activity:
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .
4. Anti-inflammatory Effects:
Preliminary studies have indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses. This activity could be beneficial in managing inflammatory diseases .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Kinase Inhibition: By targeting specific kinases such as Mer and c-Met, the compound disrupts signaling pathways crucial for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.
- Cytokine Regulation: Its ability to modulate cytokine production plays a role in its anti-inflammatory effects.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-cyclopropyl-6-methylpyrimidin-2-yl)aniline, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving halogenated pyrimidine intermediates and nucleophilic aromatic substitution. For example, 4-chloro-2-(6-chloropyrimidin-4-yl)aniline is reacted with cyclopropane derivatives under palladium catalysis to introduce the cyclopropyl group. Key intermediates are characterized using LCMS (e.g., m/z 245 [M+H]+) and HPLC retention time (0.75 minutes under SQD-FA05 conditions) for purity assessment . Structural confirmation often employs single-crystal X-ray diffraction (as seen in analogous pyrimidine-amine structures) to resolve bond angles and crystallographic parameters (e.g., mean σ(C–C) = 0.003 Å, R factor = 0.040) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve accelerated degradation assays under acidic, basic, oxidative, and thermal stress. For example, HPLC-based kinetic monitoring at 40°C/75% relative humidity over 14 days can detect decomposition products. Control experiments with inert atmospheres (e.g., argon) are recommended to isolate degradation pathways .
Q. What spectroscopic methods are critical for confirming its structure and purity?
- NMR : and NMR resolve aromatic proton environments (e.g., cyclopropyl CH signals at δ 0.96–0.94 ppm) and pyrimidine ring carbons .
- MS (ESI) : Accurate mass determination (e.g., [M+1]+ ion matching theoretical values) validates molecular formula .
- HPLC : Retention time consistency under gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) ensures batch-to-batch reproducibility .
Advanced Research Questions
Q. How can conflicting LCMS and HPLC data be resolved during purity analysis?
Discrepancies between LCMS (indicating a single [M+H]+ ion) and HPLC (showing multiple peaks) may arise from isomeric byproducts or non-UV-active impurities . To resolve this:
- Perform LC-MS/MS fragmentation to identify isobaric species.
- Use 2D-HPLC (orthogonal separation modes) with diode-array detection to distinguish co-eluting compounds .
- Validate with spiking experiments using synthesized reference standards .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) simulations model electron density distributions on the pyrimidine ring and aniline group to predict sites for electrophilic/nucleophilic attack. For example:
- Calculate Fukui indices to identify nucleophilic centers (e.g., NH group in aniline).
- Simulate transition states for cross-coupling reactions (e.g., Suzuki-Miyaura with cyclopropylboronic acids) to optimize ligand-metal ratios .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Structure-activity relationship (SAR) studies require:
- Analog synthesis : Replace cyclopropyl with methyl/ethyl groups (see Table 30 in for substituent libraries).
- Biological assays : Measure inhibition constants (K) against target enzymes (e.g., kinase inhibition via fluorescence polarization).
- Molecular docking : Align analogs into protein active sites (e.g., PDB: 6RN) to correlate steric/electronic effects with binding affinity .
Q. What methodologies address low yields in large-scale synthesis?
- Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization) by controlling residence time and temperature.
- Design of Experiments (DoE) : Optimize parameters (e.g., solvent polarity, catalyst loading) via response surface modeling .
- In-line PAT (Process Analytical Technology) : Real-time monitoring with FTIR or Raman spectroscopy ensures reaction completion .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
Discrepancies may arise from assay variability (e.g., cell line selection) or compound solubility . Mitigation strategies:
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use solubility enhancers (e.g., DMSO/PEG mixtures) and validate via dynamic light scattering to confirm monodisperse solutions .
Key Research Tools
| Method | Application Example | Reference |
|---|---|---|
| LCMS/HPLC | Purity profiling, kinetic studies | |
| X-ray crystallography | Absolute configuration determination | |
| DFT simulations | Reactivity prediction, transition state analysis | |
| 2D-HPLC | Resolving isomeric impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
